Cannflavin A

Vue d'ensemble

Description

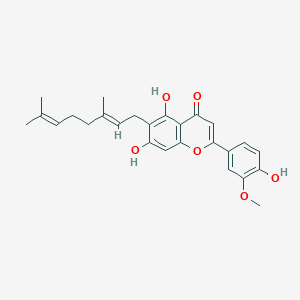

Cannflavin A is a prenylated flavonoid found in the Cannabis sativa plant. It is one of the three known cannflavins, the others being Cannflavin B and Cannflavin C. These compounds are distinct from cannabinoids like tetrahydrocannabinol and cannabidiol, as they belong to the flavonoid class of secondary metabolites. This compound was first identified in the 1980s and has since been studied for its potential therapeutic properties, particularly its anti-inflammatory effects .

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Cannflavin A has been extensively studied for its anti-inflammatory effects. Research indicates that it inhibits the production of prostaglandins and leukotrienes, which are key mediators in inflammatory processes. Specifically, this compound demonstrates:

- Inhibition of Prostaglandin Production : this compound has been shown to inhibit microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), enzymes involved in the synthesis of pro-inflammatory mediators. In cell-free assays, it exhibited an IC50 value of 1.6–2.4 µM for 5-LOX inhibition .

- Synergistic Effects with Other Compounds : In combination with other cannabinoids, this compound has displayed synergistic anti-inflammatory effects, enhancing its therapeutic potential in treating conditions like arthritis .

Anti-Cancer Potential

Emerging studies have highlighted the cytotoxic effects of this compound on various cancer cell lines:

- Bladder Cancer : In vitro studies demonstrated that this compound can induce apoptosis in bladder cancer cells and reduce cell invasion by 50%. It showed varying degrees of synergy when combined with chemotherapeutic agents like gemcitabine and cisplatin .

- Pancreatic Cancer : this compound's isomer, isocannflavin B, when used alongside radiation therapy, resulted in a significant reduction in tumor size in preclinical models of pancreatic cancer .

Cytoprotective Effects

Recent research has also explored the protective role of this compound against oxidative stress:

- Cell Viability and Lipid Peroxidation : Studies on human keratinocytes revealed that this compound improves cell viability and reduces lipid peroxidation levels, indicating its potential as an antioxidant agent. This effect is particularly relevant in combating ferroptosis, a form of iron-dependent cell death associated with aging and various diseases .

Summary Table of this compound Applications

Mécanisme D'action

Target of Action:

Cannflavin A interacts with specific receptors in the body. Although it’s not a classical cannabinoid receptor, it modulates the endocannabinoid system (ECS). The ECS comprises two primary receptors: CB1 and CB2. This compound may bind to these receptors or other non-cannabinoid receptors, influencing various cellular processes .

Mode of Action:

This compound exerts its effects by inducing or inhibiting signaling cascades. It has been shown to have antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cancer cells. By interacting with its targets, it can alter cellular behavior and promote cell death or inhibit cancer progression .

Biochemical Pathways:

The affected pathways include cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis. This compound’s modulation of these pathways contributes to its anti-cancer properties. For example, it reduces the proliferation of bladder transitional cell carcinoma lines and inhibits Aβ1-42 aggregation .

Result of Action:

At the molecular level, this compound activates apoptosis (cell death) via caspase-3 cleavage. It also influences neuroprotective pathways. In cancer cells, it disrupts processes necessary for tumor growth and metastasis .

Action Environment:

Environmental factors, such as pH, temperature, and oxidative stress, can affect this compound’s stability and efficacy. These factors may impact its therapeutic potential and need to be considered during drug development .

Analyse Biochimique

Biochemical Properties

Cannflavin A plays a crucial role in biochemical reactions, particularly in the inhibition of prostaglandin E2 production. This inhibition is achieved through the interaction of this compound with specific enzymes such as microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase . These interactions are essential for its anti-inflammatory effects. Additionally, this compound has been shown to interact with various proteins and biomolecules, including caspase 3, which is involved in the apoptotic pathway .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, particularly bladder cancer cell lines, this compound has been shown to reduce cell viability in a concentration-dependent manner . It also activates apoptosis via caspase 3 cleavage and reduces cell invasion by 50% . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer and anti-inflammatory properties .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound has been identified as a potent inhibitor of transforming growth factor-beta-activated kinase 1 (TAK1), a crucial therapeutic target in inflammation-related diseases . Through molecular docking and dynamics simulation, it has been demonstrated that this compound exhibits superior binding affinity and stability at the ATP binding site of TAK1 compared to known inhibitors . This inhibition modulates inflammatory signaling pathways, contributing to its anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that prolonged exposure to this compound can lead to the desensitization of the vanilloid receptor, which is involved in the perception of pain, heat, and inflammation . Additionally, this compound has been shown to maintain its stability and effectiveness over extended periods, making it a promising candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving bladder cancer cell lines, this compound exhibited cytotoxic effects in a concentration-dependent manner . Higher doses of this compound have been associated with increased apoptosis and reduced cell viability . It is essential to determine the optimal dosage to avoid potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the inhibition of prostaglandin E2 and leukotriene production . These pathways are crucial for its anti-inflammatory properties. The biosynthesis of this compound involves the prenylation of chrysoeriol, a process that enhances its cellular retention and access to various cell targets .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Its unique chemical structure, which includes a vanillyl group, allows it to interact with the vanilloid receptor, influencing its localization and accumulation within cells . This interaction is essential for its analgesic and anti-inflammatory effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. It has been observed to localize in various cellular compartments, including the endoplasmic reticulum and mitochondria . These localizations are crucial for its activity and function, as they allow this compound to interact with specific biomolecules and exert its therapeutic effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Cannflavin A can be synthesized through the prenylation of chrysoeriol, a flavonoid precursor. The process involves the use of specific enzymes that facilitate the addition of a prenyl group to the chrysoeriol molecule. This biosynthetic pathway is unique to the Cannabis sativa plant .

Industrial Production Methods

Industrial production of this compound typically involves the extraction from hemp (Cannabis sativa) using solvents like ethanol. The extracted material is then purified to isolate this compound. Recent advancements have enabled gram-scale preparation of this compound, making it more accessible for research and potential therapeutic use .

Analyse Des Réactions Chimiques

Types of Reactions

Cannflavin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of this compound with altered biological activity .

Comparaison Avec Des Composés Similaires

Cannflavin A is unique among flavonoids due to its specific prenylation, which enhances its biological activity. Similar compounds include:

Cannflavin B: Another prenylated flavonoid found in Cannabis sativa, with similar anti-inflammatory properties.

Cannflavin C: Identified later than this compound and B, it also exhibits anti-inflammatory effects.

This compound stands out due to its potent inhibition of prostaglandin E2 production and its potential therapeutic applications in various fields.

Activité Biologique

Cannflavin A (CFA), a prenylated flavonoid found in Cannabis sativa, has garnered significant attention due to its diverse biological activities, particularly in anti-cancer and anti-inflammatory contexts. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is one of the three primary cannflavins isolated from cannabis, alongside cannflavin B and C. These compounds are characterized by their unique chemical structures that confer specific biological properties. CFA has been shown to exhibit various pharmacological effects, including anti-inflammatory and anti-cancer activities.

1. Inhibition of Kynurenine-3-Monooxygenase (KMO)

Research indicates that this compound inhibits the enzyme KMO, which plays a crucial role in the kynurenine pathway—a metabolic route that can lead to neurotoxic or neuroprotective outcomes depending on the products formed. The inhibition of KMO by CFA has been demonstrated through competitive binding assays, suggesting potential neuroprotective effects by modulating tryptophan metabolism .

2. Induction of Apoptosis in Cancer Cells

CFA has shown promise as an anti-cancer agent. In vitro studies on bladder cancer cell lines revealed that CFA induces apoptosis via the activation of caspase-3, a critical executor of apoptosis. The compound also demonstrated a concentration-dependent reduction in cell viability and invasion capabilities .

Case Studies and Experimental Results

-

Anti-Cancer Properties :

- In a study examining CFA's effects on bladder cancer cells, it was found that CFA reduced cell viability significantly when combined with chemotherapeutic agents like gemcitabine and cisplatin. The results indicated varying degrees of synergistic effects depending on the concentrations used .

- Table 1 summarizes the cytotoxic effects observed:

Treatment Combination Cell Viability Reduction (%) Apoptosis Activation (Caspase-3) This compound (2.5 μM) 50% Yes This compound + Gemcitabine Variable Yes This compound + Cisplatin Variable Yes - Synergistic Effects with Other Cannabinoids :

- Anti-Inflammatory Activity :

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory : Demonstrated inhibition of pro-inflammatory cytokines.

- Antioxidant : Exhibits properties that may protect against oxidative stress.

- Antitumor : Induces apoptosis in cancer cells and reduces invasiveness.

Propriétés

IUPAC Name |

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O6/c1-15(2)6-5-7-16(3)8-10-18-20(28)13-24-25(26(18)30)21(29)14-22(32-24)17-9-11-19(27)23(12-17)31-4/h6,8-9,11-14,27-28,30H,5,7,10H2,1-4H3/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGFICMOCSIQMV-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC(=C(C=C3)O)OC)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336952 | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76735-57-4 | |

| Record name | Cannflavin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076735574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannaflavin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNFLAVIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP8SR738HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cannflavin A exert its anti-inflammatory effects?

A: this compound demonstrates anti-inflammatory effects through multiple pathways. Research suggests that it inhibits the production of pro-inflammatory mediators like chemokine (C-X-C motif) ligand 10 (CXCL10), interleukin 1 beta (IL-1β) and tumor necrosis factor-alpha (TNFα) in human macrophages by targeting Toll-like receptor 4 (TLR4) signaling. [] Additionally, studies show that this compound can inhibit kynurenine-3-monooxygenase (KMO), an enzyme involved in the neurotoxic kynurenine pathway, potentially offering therapeutic benefits in neuroinflammatory and neurodegenerative diseases. []

Q2: What is the role of this compound in modulating the TrkB signaling pathway?

A: Research indicates that this compound can interfere with the tropomyosin receptor kinase B (TrkB) signaling pathway. Studies using mouse primary cortical neurons show that this compound can prevent the accumulation of activity-regulated cytoskeleton-associated protein (Arc) upon TrkB stimulation by brain-derived neurotrophic factor (BDNF). [] This interference with TrkB signaling suggests a potential role for this compound in influencing neuronal growth and survival.

Q3: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C25H26O6 and a molecular weight of 422.47 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A: Comprehensive 1H- and 13C-NMR assignments for this compound have been determined using various NMR techniques, including 1H-NMR, 13C-NMR, 1H-1H-COSY, HMQC, and HMBC. These analyses provide detailed structural information about the molecule. []

Q5: Are there specific formulation strategies to enhance this compound's stability or bioavailability?

A5: While research on specific formulation strategies for this compound is limited, encapsulation techniques or the use of specific carriers could potentially enhance its stability, solubility, and bioavailability.

Q6: What is the potential of this compound as an anti-inflammatory agent?

A: this compound exhibits potent anti-inflammatory activity in various cell models, particularly by inhibiting the production of pro-inflammatory mediators like prostaglandin E2. [, ] This property makes it a promising candidate for developing novel anti-inflammatory therapies.

Q7: Are there other potential therapeutic applications for this compound?

A: In addition to its anti-inflammatory and potential anticancer properties, this compound has shown neuroprotective effects against amyloid beta-mediated neurotoxicity in PC12 cells. [] This finding suggests potential applications for neurodegenerative diseases.

Q8: Have computational methods been used to study this compound?

A: Yes, molecular docking studies have been employed to investigate the interaction of this compound with its potential targets, such as kynurenine-3-monooxygenase. [] These studies provide insights into the binding modes and molecular interactions that contribute to its biological activity.

Q9: What analytical methods are used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), are commonly used for the analysis of this compound in Cannabis sativa extracts. [, , ] Gas chromatography (GC) coupled with MS is employed for analyzing volatile compounds in Cannabis sativa. []

Q10: What are the challenges in studying and developing this compound for therapeutic use?

A: One challenge is the relatively low abundance of this compound in Cannabis sativa plants. [] Developing efficient extraction and purification methods is crucial for obtaining sufficient quantities for research and potential therapeutic applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.